molecular formula C11H14BFO4 B1438198 [5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid CAS No. 1310939-56-0

[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid

Cat. No.: B1438198
CAS No.: 1310939-56-0
M. Wt: 240.04 g/mol
InChI Key: CVRNSCLHDCBFQW-UHFFFAOYSA-N
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Description

“[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid” is a boronic acid derivative . Its molecular formula is C11H14BFO4 and it has a molecular weight of 240.04 .


Synthesis Analysis

The synthesis of boronic acids like “this compound” is often achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14BFO4/c13-8-3-4-11 (10 (6-8)12 (14)15)17-7-9-2-1-5-16-9/h3-4,6,9,14-15H,1-2,5,7H2 .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Fluorescence Quenching Studies

Fluorophores based on boronic acid derivatives, including "[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid," have been explored for their fluorescence quenching properties. These studies are crucial for developing new fluorescent materials and sensors. The quenching mechanism involves interactions with aniline as a quencher, highlighting the role of boronic acid derivatives in understanding fluorescence dynamics and designing fluorescence-based sensors (H. S. Geethanjali et al., 2015).

Molecular Structure and Interaction Studies

Research has also focused on the molecular structure and interaction properties of boronic acid derivatives. These studies reveal how the presence of fluorine substituents affects the Lewis acidity, hydrolytic stability, and structural behavior of phenylboronic compounds. The insights gained are invaluable for applications in analytical chemistry, materials science, and the development of pharmaceuticals. The studies demonstrate how structural modifications influence the chemical reactivity and binding interactions of boronic acids with various molecules, offering pathways to innovative applications in sensing, catalysis, and materials design (Jan T. Gozdalik et al., 2017).

Mechanism of Action

Target of Action

Boronic acids are generally known to be used in suzuki-miyaura coupling reactions , which suggests that the compound may interact with palladium catalysts and other organic groups in these reactions.

Mode of Action

In the context of Suzuki-Miyaura coupling reactions, [5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid likely participates in two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group. In transmetalation, the boronic acid group of the compound, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound may participate, is a key biochemical pathway for forming carbon-carbon bonds . This reaction can lead to the synthesis of a wide range of organic compounds, affecting downstream biochemical pathways depending on the specific compounds produced.

Result of Action

The molecular and cellular effects of this compound would depend on the specific context of its use, particularly the other reactants and conditions in the Suzuki-Miyaura coupling reaction . The compound’s role as a boronic acid reagent in this reaction suggests that it contributes to the formation of new carbon-carbon bonds, thereby enabling the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the conditions of the Suzuki-Miyaura coupling reaction, such as temperature and the presence of a palladium catalyst, would affect the compound’s reactivity . Additionally, the compound’s stability could be influenced by factors like storage temperature .

Biochemical Analysis

Biochemical Properties

[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The compound interacts with the active sites of proteasomes, inhibiting their function and leading to the accumulation of proteins within the cell. This interaction is crucial for studying the regulation of protein degradation and the development of proteasome inhibitors as therapeutic agents .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting the normal protein degradation pathway, leading to altered cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of proteasomes by this compound can result in the activation of stress response pathways, such as the unfolded protein response, and changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of proteasome activity. The compound binds to the catalytic sites of the proteasome, preventing the degradation of ubiquitinated proteins. This inhibition leads to the accumulation of these proteins, triggering various cellular responses. Additionally, the compound may interact with other biomolecules, such as chaperones and signaling proteins, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of proteasome activity, resulting in chronic stress responses and potential cytotoxicity. The temporal dynamics of these effects are essential for understanding the compound’s potential therapeutic applications and limitations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may selectively inhibit proteasome activity without causing significant toxicity. At higher doses, the compound can induce adverse effects, such as tissue damage and systemic toxicity. Understanding the dosage-dependent effects is crucial for optimizing the therapeutic potential of the compound while minimizing its side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its role as a proteasome inhibitor. The compound interacts with enzymes and cofactors involved in protein degradation and stress response pathways. These interactions can affect metabolic flux and the levels of metabolites within the cell, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the endoplasmic reticulum or lysosomes, where it exerts its inhibitory effects on proteasomes. The localization of the compound is critical for understanding its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFO4/c13-8-3-4-11(10(6-8)12(14)15)17-7-9-2-1-5-16-9/h3-4,6,9,14-15H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRNSCLHDCBFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC2CCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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